molecular formula C21H20N4O3S B2453226 methyl 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)propanoate CAS No. 852145-57-4

methyl 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)propanoate

Cat. No. B2453226
CAS RN: 852145-57-4
M. Wt: 408.48
InChI Key: WUOYNDKZKDHAET-UHFFFAOYSA-N
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Description

The compound contains several functional groups and structural motifs that are common in medicinal chemistry . These include the indole ring, a methoxyphenyl group, a triazole ring, and a thioester group. The presence of these groups suggests that this compound could have interesting biological activities.

Scientific Research Applications

Metabolism Study

A study by Varynskyi and Kaplaushenko (2020) explored the metabolism of a structurally similar compound, focusing on its chromatographic and mass spectrometric analysis. This research helps in understanding the metabolic pathways and transformations of such compounds, which can be critical for drug development and toxicological studies (Varynskyi & Kaplaushenko, 2020).

Synthesis and Structural Assessment

Research by Castiñeiras, García-Santos, and Saa (2018) involved the synthesis and X-ray diffractometry study of a similar compound. Understanding the molecular and supramolecular structures of such compounds can be crucial for developing new materials or pharmaceuticals (Castiñeiras, García-Santos, & Saa, 2018).

Lipase and α-Glucosidase Inhibition

A study by Bekircan, Ülker, and Menteşe (2015) investigated novel compounds derived from similar structures for their potential lipase and α-glucosidase inhibitory activities. Such studies are significant for developing new therapeutic agents for diseases like diabetes and obesity (Bekircan, Ülker, & Menteşe, 2015).

Synthesis of Novel Derivatives

Research by Safonov, Panasenko, and Knysh (2017) involved the synthesis of novel derivatives of a similar compound. The development of new chemical entities can lead to the discovery of compounds with unique properties and potential applications in various fields (Safonov, Panasenko, & Knysh, 2017).

Anticancer Properties

Rud, Kaplaushenko, and Kucheryavyi (2016) conducted a study focusing on the development of new compounds with potential anticancer properties, derived from 1,2,4-triazole derivatives. Such research is crucial in the ongoing battle against cancer, providing new avenues for treatment (Rud, Kaplaushenko, & Kucheryavyi, 2016).

Antifungal and Antimicrobial Properties

Ünver, Düğdü, Sancak, Er, and Ustabaş (2010) synthesized novel triazol compounds containing a thiophen ring, demonstrating their potential as antifungal agents. Such compounds can be crucial in the development of new antimicrobial and antifungal drugs (Ünver, Düğdü, Sancak, Er, & Ustabaş, 2010).

Optical Activity in Drug Design

Karpun, Borsuk, Kucherenko, and Parchenko (2022) explored the optical activity of S-derivatives related to the compound . Such studies are important in the field of drug design, particularly for chiral drugs, which can have different biological activities based on their optical properties (Karpun, Borsuk, Kucherenko, & Parchenko, 2022).

Antioxidant and Antimicrobial Evaluation

Baytas, Kapçak, Çoban, and Özbilge (2012) evaluated novel 1,2,4-triazole derivatives for their antioxidant and antimicrobial properties. Discovering compounds with such properties is essential for the development of new therapeutic agents and preservation materials (Baytas, Kapçak, Çoban, & Özbilge, 2012).

properties

IUPAC Name

methyl 2-[[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c1-13(20(26)28-3)29-21-24-23-19(17-12-22-18-10-5-4-9-16(17)18)25(21)14-7-6-8-15(11-14)27-2/h4-13,22H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOYNDKZKDHAET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)SC1=NN=C(N1C2=CC(=CC=C2)OC)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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